3-Amino-4-methylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQYUOIFZOBOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53611-43-1 | |
| Record name | 3-amino-4-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Amino 4 Methylpiperidin 2 One and Its Precursors
Retrosynthetic Analysis and Key Disconnections for 3-Amino-4-methylpiperidin-2-one
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, guiding the synthetic strategy.
The most intuitive disconnection is that of the amide bond within the δ-lactam ring (Disconnection A), leading to a linear δ-amino acid precursor. This open-chain intermediate, a substituted 5-aminopentanoic acid, would require a subsequent cyclization step to form the desired piperidinone core. A further disconnection of the C3-N bond (Disconnection B) points to a precursor with a leaving group at the C3 position, which can be displaced by an amine or an amine equivalent. Alternatively, a C-C bond disconnection, such as at the C3-C4 bond (Disconnection C), might suggest a strategy involving the conjugate addition of an amino-equivalent to an α,β-unsaturated system.
These disconnections suggest that key precursors for the synthesis would include:
Substituted δ-aminopentanoic acid derivatives.
Linear keto-esters or nitro-alkanes that can be elaborated into the piperidinone ring.
α,β-Unsaturated esters or lactams as Michael acceptors.
The choice of disconnection and corresponding synthetic route will heavily influence the strategy for controlling the two stereocenters at the C3 and C4 positions.
Classical and Contemporary Approaches to Piperidinone Ring Formation
The construction of the 2-piperidinone core is a foundational step in the synthesis of the target molecule. Both classical and modern methods are employed to achieve this, with an increasing focus on efficiency and atom economy.
The most direct method for forming the 2-piperidinone lactam is through the intramolecular cyclization of a suitable linear precursor. This typically involves the formation of an amide bond from a δ-amino ester or δ-amino acid. For example, the synthesis of 2,6-disubstituted piperidines often proceeds through the reductive cyclization of 6-oxoamino acid derivatives, which are themselves formed via conjugate addition of organozinc reagents to enones. whiterose.ac.uk This highlights a common strategy where the linear precursor is first assembled and then cyclized to furnish the heterocyclic core. whiterose.ac.uk
A related approach involves the cyclization of δ-amino β-keto esters, which can be subjected to an intramolecular Mannich reaction with aldehydes or ketones to yield polysubstituted piperidines. nih.gov Another contemporary method involves the 6-endo-dig cyclization of ynones derived from β-amino acids, a versatile route to 2,3-dihydro-4-pyridones, which can be subsequently reduced to the desired saturated piperidinone. rsc.org
A multi-step but effective classical approach begins with a Knoevenagel condensation, for instance between 3-methoxypropionaldehyde dimethyl acetal (B89532) and malononitrile, catalyzed by piperidinium (B107235) acetate. google.com The resulting intermediate undergoes an acid-catalyzed cyclization to form a 3-cyano-4-methyl-2-pyridone, which can be further elaborated and reduced to the target piperidinone structure. google.com
The Mannich reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of nitrogen-containing heterocycles, including piperidines. researchgate.netacs.org While classically a three-component reaction between an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine (or ammonia), modern variations have expanded its scope significantly. sciencemadness.org
A notable contemporary strategy is the stereoselective three-component vinylogous Mannich-type reaction (VMR). rsc.orgrsc.org This reaction, using a functionalized dienolate such as a 1,3-bis-silyloxy-1,3-butadiene, an aldehyde, and an amine, can generate highly functionalized 4-piperidone (B1582916) or dihydropyridinone adducts. rsc.orgrsc.org These intermediates are versatile scaffolds that can be further modified to introduce the desired substitution pattern. rsc.orgrsc.orgacs.org
For example, a VMR between a 1,3-bis-trimethylsilylenol ether, an aldehyde, and an amine with a chiral auxiliary can produce a chiral dihydropyridinone. rsc.org This dihydropyridinone serves as a versatile intermediate, analogous to the Δ¹-piperideine intermediate in biosynthesis, for constructing a variety of chiral piperidine (B6355638) compounds. rsc.org Intramolecular versions of the Mannich reaction have also been developed, providing a concise route to polysubstituted piperidines. nih.gov
While many Mannich strategies lead to piperidin-4-ones, these can serve as precursors to the target 3-amino-2-piperidinone. Conversion would typically require several steps, such as oximation or formation of an enamine, followed by introduction of the C3-amino group and rearrangement or oxidation/reduction sequences to shift the carbonyl from the 4-position to the 2-position, for instance, via a Beckmann rearrangement of a corresponding oxime.
Stereoselective and Asymmetric Synthesis of this compound
Controlling the absolute and relative stereochemistry at the C3 and C4 positions is the most significant challenge in synthesizing this compound. Modern synthetic chemistry offers powerful solutions through chiral auxiliary-mediated methods and asymmetric catalysis. frontiersin.org
Chiral auxiliaries are recoverable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy is highly effective for establishing stereocenters in piperidinone synthesis.
A prominent example is the use of Evans oxazolidinone auxiliaries. nih.govsigmaaldrich.com In the synthesis of 3-amino-4-phenyl-2-piperidones, an Evans chiral auxiliary was used to introduce the amino group with high enantioselectivity. The auxiliary then acted as a leaving group in a subsequent intramolecular cyclization to form the piperidone ring. nih.gov Another powerful approach employs chiral auxiliaries derived from amino alcohols, such as D-phenylglycinol. In one synthesis, (1R)-2-hydroxy-1-phenylethylamine was used as a chiral auxiliary attached to the piperidinone nitrogen. researchgate.net Deprotonation followed by methylation occurred with diastereoselectivity, which was dependent on whether the auxiliary's hydroxyl group was protected. researchgate.net
Other widely used auxiliaries like camphorsultam and pseudoephedrine also offer robust methods for stereocontrolled alkylation and amination reactions en route to chiral piperidones. wikipedia.orgsigmaaldrich.com
Table 1: Examples of Chiral Auxiliary-Mediated Syntheses
| Chiral Auxiliary | Key Reaction Step | Substrate Type | Diastereomeric Ratio/Excess | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Asymmetric amination & cyclization | Phenyl-substituted linear precursor | High enantioselectivity | nih.gov |
| (1R)-2-hydroxy-1-phenylethylamine | Diastereoselective methylation | N-substituted piperidin-2-one | 1:2.5 (protected OH) | researchgate.net |
| Camphorsultam | Asymmetric Michael addition | N-methacryloylcamphorsultam | High diastereoselectivity | wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. frontiersin.org
Transition Metal Catalysis: Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. For instance, a Rh-catalyzed asymmetric reductive Heck reaction between a pyridine (B92270) derivative and a boronic acid can produce enantioenriched 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.gov These intermediates can then be reduced to the corresponding piperidines. snnu.edu.cnnih.gov Similarly, molybdenum- and ruthenium-based catalysts are effective in asymmetric ring-opening/cross-metathesis reactions to furnish enantioselective piperidines. nih.gov
Biocatalysis: Enzymes are highly efficient and selective catalysts. Ketoreductases (KREDs) can reduce ketones to alcohols with exceptional stereoselectivity, while transaminases can install amino groups onto keto-acids or ketones. acs.org A chemo-enzymatic approach might involve the synthesis of a diketone precursor, followed by a highly regio- and stereoselective biocatalytic monoamination using a transaminase to set the C3-amino stereocenter. acs.org Subsequent reduction, either chemically or using an imine reductase (IRED), can establish the C4-methyl stereochemistry. acs.org
Organocatalysis: Chiral small organic molecules can also catalyze asymmetric transformations. For example, chiral bifunctional amine-thiourea catalysts can activate both the nucleophile and electrophile in a Michael addition to set adjacent stereocenters with high control, a strategy applicable to the synthesis of the piperidinone backbone.
Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Catalysis Type | Catalyst System | Key Reaction | Product Type | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| Transition Metal | Rh-complex / Chiral Ligand | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridine | High ee | snnu.edu.cnnih.gov |
| Biocatalysis | Transaminase (TAm) | Asymmetric Amination | Amino-ketone | >98% ee, 95% de | acs.org |
| Biocatalysis | Ketoreductase (KRED) | Asymmetric Ketone Reduction | trans-Cyclobutanol | ~98:2 dr | nih.gov |
| Organocatalysis | Bifunctional Amine-Thiourea | Michael Addition | Substituted Nitroalkane | High ee/de | N/A |
Note: The KRED example demonstrates high diastereoselectivity in a related cyclic system.
Diastereoselective Control in Alkylation and Functionalization Steps
Achieving control over the relative stereochemistry of substituents at the C-3 and C-4 positions of the piperidinone ring is a formidable challenge in synthetic chemistry. The spatial orientation of these groups can profoundly influence the molecule's biological activity. Researchers have developed several strategies to direct the diastereochemical outcome of alkylation and other functionalization reactions.
One effective method is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to create a biased steric environment. For instance, in the synthesis of a protected 3-methylpiperidin-2-one, a chiral auxiliary derived from D-phenylglycinol was used. researchgate.net Alkylation of the lactam with an unprotected hydroxyl group on the auxiliary resulted in the formation of a single diastereomer. researchgate.net In contrast, protecting the hydroxyl group led to a reversal in diastereoselectivity, yielding a 1:2.5 mixture of diastereomers. researchgate.net This highlights the subtle but powerful influence of the auxiliary's structure on the reaction's stereochemical course.
Substrate-controlled synthesis is another powerful approach where existing stereocenters on the piperidine precursor guide the stereochemistry of subsequent modifications. This principle is often exploited in photoredox-catalyzed reactions. For example, the C-H arylation of highly substituted piperidines, while initially non-selective, is often followed by an epimerization step that leads to the thermodynamically most stable diastereomer in high ratios. nih.govchemrxiv.org This thermodynamic control allows for the formation of a single major product from a complex mixture of starting stereoisomers.
The choice of catalyst and protecting groups can also dictate site-selectivity and diastereoselectivity. Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions. The outcome is controlled by the specific rhodium catalyst and the nitrogen protecting group used, allowing for selective functionalization at the C-2, C-3, or C-4 positions. nih.govresearchgate.net For C-3 functionalization, an indirect approach involving the regio- and stereoselective ring-opening of a cyclopropane (B1198618) intermediate is often employed. nih.gov
Introduction of the Amino Functionality at the C-3 Position
The installation of an amino group at the C-3 position is a pivotal step in constructing the target molecule. This can be accomplished through direct amination of the piperidinone ring or by converting another functional group already present at that position.
Direct α-amination of lactams is a synthetically challenging yet desirable transformation. researchgate.netchemrxiv.org One modern approach involves the cycloaddition of a lactam enolate with a vinyl azide (B81097). researchgate.net This reaction proceeds through a triazolinone intermediate which then rearranges to an imine. Subsequent reduction of the imine yields the desired α-amino lactam. researchgate.netchemrxiv.org This method avoids pre-functionalization of the lactam substrate.
Electrophilic amination is a more traditional strategy, where a lactam enolate is reacted with an electrophilic nitrogen source. researchgate.netacs.org Reagents like O-mesitylenesulfonylhydroxylamine have been used for the amination of β-lactam enolates, demonstrating the feasibility of this approach. acs.org Transition metal-catalyzed reactions, such as those using copper catalysts, have also been developed for the C-N bond formation at the sp³ carbon of thiazolidinones, a related heterocyclic system. researchgate.net
An alternative and often more reliable route to the 3-amino group is through the transformation of other functional groups. fiveable.mesolubilityofthings.com A common precursor is a C-3 carboxylic acid derivative. This derivative can be subjected to rearrangement reactions like the Curtius or Schmidt rearrangement.
In the Curtius rearrangement , a carboxylic acid is first converted to an acyl chloride, which then reacts with an azide source (e.g., sodium azide) to form an acyl azide. youtube.com Upon heating, the acyl azide rearranges, losing nitrogen gas to form an isocyanate intermediate. youtube.comlibretexts.org This isocyanate is then hydrolyzed to yield the primary amine with the loss of one carbon atom as carbon dioxide. youtube.comlibretexts.org
The Schmidt reaction offers a more direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) and a strong acid catalyst, also proceeding through an isocyanate intermediate. youtube.com
Another widely used method is the reduction of an oxime . A piperidin-2-one can be functionalized at the C-3 position to introduce a ketone, which is then converted to an oxime using hydroxylamine. Subsequent reduction of the oxime group, typically with reagents like lithium aluminum hydride, sodium borohydride (B1222165), or through catalytic hydrogenation, furnishes the 3-amino functionality. vanderbilt.edu
Installation of the Methyl Group at the C-4 Position
The final key modification is the introduction of the methyl group at the C-4 position. This requires methods that are both regioselective (targeting C-4 over other positions) and stereocontrolled.
Direct alkylation of a piperidone enolate can be complex and lead to mixtures of products. rsc.org A more controlled and widely used method is the conjugate addition (or Michael addition) of a methyl nucleophile to an α,β-unsaturated lactam (a dehydropiperidinone). Organocuprate reagents, such as lithium dimethylcuprate (a Gilman reagent), are highly effective for this 1,4-addition, selectively installing the methyl group at the C-4 position. nih.gov This approach was successfully used in the synthesis of alkaloids like (±)-senepodine G. nih.gov
Another strategy is to build the piperidinone ring from precursors that already contain the required methyl group. For example, a [4+2] annulation reaction between an imine and an allene, catalyzed by a phosphine, can construct the piperidine ring with substituents already in place. acs.org
Controlling the stereochemistry of the newly introduced C-4 methyl group is crucial. When using conjugate addition, the stereoselectivity can be influenced by pre-existing stereocenters in the α,β-unsaturated lactam.
For achieving high levels of enantioselectivity, asymmetric catalysis is employed. In the context of the [4+2] annulation of imines with allenes, the use of a C₂-symmetric chiral phosphepine catalyst can furnish highly functionalized piperidine derivatives with excellent enantioselectivity. acs.org Similarly, asymmetric metalloenamine alkylation has been used to synthesize chiral aldehydes, where a chiral amine directs the stereochemical outcome of the alkylation step. uoa.gr
Catalytic hydrogenation of an exocyclic double bond can also be used to set the stereocenter of the methyl group. In one study, lactam-fused tetrahydropyrans containing an exocyclic alkene were hydrogenated diastereoselectively to install a methyl group with a specific stereochemistry relative to the other ring substituents. nih.gov The diastereomeric ratio is influenced by the catalyst and the steric environment of the molecule, which directs the approach of hydrogen from the less hindered face. nih.gov
Table of Mentioned Compounds
One-Pot and Multicomponent Reaction Strategies for this compound
Multicomponent reactions, by their nature, construct complex molecules from three or more starting materials in a single reaction vessel, often through a domino or cascade sequence where the first reaction generates a reactive intermediate that subsequently participates in further transformations. acs.org Several MCRs have been developed for the synthesis of highly functionalized piperidines, which could be conceptually adapted for the synthesis of precursors to this compound.
For instance, a four-component reaction has been reported for the synthesis of polysubstituted piperidin-2-ones from substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates. acs.org This reaction proceeds with high stereoselectivity and demonstrates the potential of MCRs to generate significant molecular complexity in a single step. Another example involves a four-component synthesis of piperidine-containing pyridinium (B92312) salts, highlighting the versatility of MCRs in creating diverse heterocyclic structures. mathnet.ru
The following table summarizes representative multicomponent strategies for the synthesis of substituted piperidinone systems, which could serve as a conceptual basis for developing a one-pot synthesis of this compound.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features |
| Four-Component Reaction | Substituted nitrostyrenes, Aromatic aldehydes, Ammonium acetate, Dialkyl malonates | Not specified | Polysubstituted 2-piperidinones | High stereoselectivity, diversity-oriented synthesis. acs.org |
| Four-Component Reaction | Dicyano-substituted olefins, Aromatic aldehydes, Pyridinium halogenides, Ammonium acetate | Reflux | Pyridinium-substituted piperidin-2-ones | Formation of three stereogenic centers. mathnet.ru |
| Three-Component Reaction | Anilines, Aromatic aldehydes, β-keto esters | Zirconium tetrachloride | Tetrahydropyridines (convertible to piperidin-4-ones) | Atom-economic, access to anticancer compounds. researchgate.net |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceuticals and their intermediates. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks.
Catalytic Approaches: A key aspect of green chemistry is the use of catalytic methods to replace stoichiometric reagents. Organocatalysis and biocatalysis are particularly attractive for the synthesis of chiral molecules like this compound. Organocatalytic methods, for example, have been successfully employed in the enantioselective synthesis of functionalized piperidines through cascade reactions. thieme-connect.de These reactions avoid the use of toxic heavy metals and often proceed under mild conditions.
Atom Economy and Reaction Media: One-pot and multicomponent reactions, as discussed in the previous section, inherently contribute to green chemistry by improving atom economy and reducing the number of workup and purification steps, which in turn minimizes solvent usage and waste generation. mathnet.ruacs.org
The choice of solvent is another critical factor in the environmental footprint of a synthesis. The use of water or other environmentally benign solvents is a primary goal of green chemistry. Microwave-assisted organic synthesis (MAOS) in aqueous media has been shown to be an efficient, green method for the one-pot synthesis of nitrogen-containing heterocycles. organic-chemistry.org This technique can accelerate reaction rates, improve yields, and reduce the consumption of organic solvents.
The following table outlines some green chemistry strategies and their potential application in the synthesis of this compound and related compounds.
| Green Chemistry Principle | Strategy | Example/Application | Potential Benefit for this compound Synthesis |
| Catalysis | Organocatalysis | Enantioselective cascade reactions for piperidine synthesis. thieme-connect.de | Metal-free, stereocontrolled synthesis of the chiral core. |
| Biocatalysis | Transaminase-mediated synthesis of chiral piperidines. nih.gov | High enantioselectivity, mild aqueous conditions. | |
| Atom Economy | Multicomponent Reactions | One-pot synthesis of polysubstituted piperidines. acs.orgnih.gov | Reduced waste, fewer reaction steps. |
| Safer Solvents & Auxiliaries | Microwave-assisted synthesis in water | Cyclocondensation of alkyl dihalides and primary amines. organic-chemistry.org | Reduced use of volatile organic compounds, energy efficiency. |
| Waste Prevention | One-pot tandem reactions | Integration of amide activation, reduction, and cyclization. mdpi.com | Elimination of intermediate isolation and purification steps. |
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable, aligning with the future direction of pharmaceutical manufacturing.
Chemical Reactivity and Transformations of 3 Amino 4 Methylpiperidin 2 One
Reactivity of the Lactam Functionality: Hydrolysis and Ring-Opening Reactions
The lactam functionality in 3-Amino-4-methylpiperidin-2-one, a δ-lactam, is susceptible to hydrolysis, which leads to the opening of the piperidinone ring. This reaction involves the cleavage of the amide bond (C-N) within the ring, typically under acidic or basic conditions, to yield an amino acid derivative, specifically a substituted 5-aminopentanoic acid.
While less strained and therefore less reactive than their four-membered β-lactam counterparts, δ-lactams can undergo ring-opening. rsc.orgmdpi.com For instance, the treatment of related β-lactams with strong acids like 4N HCl has been shown to result in the opening of the lactam ring. mdpi.com Similarly, palladium-catalyzed deconstructive aminolysis has been employed to open bridged δ-lactam-γ-lactone systems, proceeding via selective acyl C–O bond cleavage to produce highly functionalized piperidinone derivatives. rsc.orgnih.gov This method highlights a sophisticated approach to ring-opening that is site-selective and stereocontrolled. nih.gov
The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to break the amide bond. The specific conditions required for the hydrolysis of this compound would depend on the stability of the ring and the influence of the amino and methyl substituents.
Amine Group Reactivity: Acylation, Alkylation, and Derivatization
The primary amino group at the C3 position is a key site for nucleophilic reactions, allowing for a wide range of derivatizations through acylation, alkylation, and other transformations.
Acylation: The amine can readily react with acylating agents such as acyl chlorides and anhydrides to form amides. For example, 3-amino-2-methyl-quinolines have been shown to react with acetic anhydride (B1165640) to form the corresponding acetamides. mdpi.com This reaction is fundamental in peptide synthesis and for introducing various functional groups onto the molecule.
Alkylation: The nucleophilic amine can be alkylated by reacting with alkyl halides. However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. mdpi.com A common strategy to achieve controlled N-methylation involves the use of amide-like protection with sulfonamides or carbamates.
Derivatization: The amino group serves as a handle for introducing diverse functionalities. It can be converted into a Schiff base by reaction with aldehydes or ketones. Furthermore, it can participate in more complex transformations. For instance, in related heterocyclic systems, the amino group can direct C-H activation or participate in cyclization reactions to form fused ring systems. mdpi.comrsc.org The amine functionality can also be crucial for forming complexes with metals like copper and silver. nih.gov
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetic Anhydride | N-acetylated piperidinone | mdpi.com |
| Alkylation | Alkyl Halide | N-alkylated piperidinone | mdpi.com |
| Schiff Base Formation | Aldehyde/Ketone | Iminopiperidinone | mdpi.com |
Carbonyl Group Reactivity: Reductions and Condensation Reactions
The carbonyl group of the lactam is an electrophilic center, although its reactivity is moderated by resonance with the adjacent nitrogen atom. Nevertheless, it can undergo several important transformations.
Reductions: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 2-piperidinone into a piperidine (B6355638). Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used to reduce ketones and aldehydes and may not be reactive enough to reduce the amide carbonyl under standard conditions. However, in some specialized cases, reductions of related carbonyls have been achieved.
Condensation Reactions: The carbonyl group can potentially participate in condensation reactions. For example, the Vilsmeier-Haack reagent can be used in reactions with related aminopyridines, leading to cyclization. rsc.org While direct condensation on the lactam carbonyl is less common, the α-carbon can be involved. The protons on the carbon adjacent to the carbonyl (C3) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, a foundational reaction in the synthesis of substituted piperidines.
Stereochemical Stability and Epimerization Studies
This compound possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers (RR, SS, RS, SR). The stability of these stereoisomers is a critical aspect of the molecule's chemistry.
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential concern. The proton at the C3 position is alpha to the carbonyl group, making it susceptible to abstraction by a base. This deprotonation would form a planar enolate intermediate. Subsequent reprotonation can occur from either face, potentially leading to a mixture of epimers at the C3 center.
Transformations Involving the Methyl Group: Functionalization and Elaboration
The methyl group at the C4 position is generally considered to be chemically inert due to its strong C-H bonds. However, under specific conditions, it can be functionalized.
In related heterocyclic systems like 3-amino-2-methyl-quinazolines, the methyl group is described as reactive and can participate in dehydration reactions with aldehydes to form alkene functionalities. mdpi.com Furthermore, studies on 3-amino-4-methyl pyridines have shown that the methyl group can be activated under mildly acidic conditions, enabling it to participate in formal [4+1]-cyclization reactions with electrophiles like trifluoroacetic anhydride (TFAA) to construct new ring systems, such as 6-azaindoles. rsc.org This type of reaction suggests that the methyl group in this compound could potentially be activated to act as a nucleophile, allowing for the elaboration of the carbon skeleton at the C4 position. Such transformations would likely require specific catalytic systems or reactive partners to overcome the high activation energy of C-H bond cleavage.
Metal-Catalyzed Coupling Reactions of this compound Derivatives
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While this compound itself may not be a direct substrate for many coupling reactions, its derivatives can be readily employed.
For these reactions to occur, a suitable leaving group, typically a halide (e.g., Br, I), is often required on the heterocyclic ring. Alternatively, the amine functionality can be leveraged. For instance, the primary amine could be converted into a diazonium salt, which can then participate in reactions like the Sandmeyer reaction. More commonly, the amine can be transformed into a triflate or another suitable group for coupling.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are powerful tools for modifying heterocyclic structures. nih.gov For example, Pd-catalyzed C,N-cross coupling reactions have been successfully applied to 3-halo-2-aminopyridines to synthesize N(3)-substituted-2,3-diaminopyridines. nih.gov Similarly, rhodium and iridium catalysts have been used for C-H activation and annulation reactions of N-aryl-2-aminopyridines with partners like alkynes and enones to build complex fused systems. nih.gov These examples from related nitrogen heterocycles illustrate the potential for creating a diverse library of analogs from derivatives of this compound.
| Reaction Name | Catalyst Type | Bond Formed | Coupling Partner | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | C-C | Boronic acid/ester | nih.gov |
| Buchwald-Hartwig | Palladium | C-N | Amine | nih.gov |
| C-H Annulation | Rhodium/Iridium | C-C | Alkyne/Enone | nih.gov |
Rearrangement Reactions and Pericyclic Processes Involving the Piperidinone Skeleton
The piperidinone skeleton can potentially undergo various rearrangement reactions, leading to structurally distinct isomers. While specific examples for this compound are not extensively documented, principles from related systems can be applied.
Sigmatropic rearrangements, a class of pericyclic reactions, could be envisioned in derivatives of this compound. For instance, a formal rsc.orgrsc.org-sigmatropic rearrangement has been reported as a route to quaternary α-vinyl amino acids using allylic N-PMP trifluoroacetimidates under Pd(II) catalysis. nih.gov This suggests that if the amine or lactam nitrogen were appropriately substituted with an allylic group, similar rearrangements could be possible.
Another type of transformation is the ring contraction or expansion of the piperidinone skeleton. Such reactions often require specific functional group arrangements and are promoted by heat, light, or reagents that can induce the formation of reactive intermediates like carbenes or nitrenes. The synthesis of various heterocyclic analogs, such as dihydro-4-pyranones and dihydro-4-pyridones, has been achieved through cyclization reactions of ynone precursors, which can sometimes involve competitive cyclization pathways and rearrangements. nih.gov These studies highlight the complex reactivity patterns that can emerge in the synthesis and transformation of six-membered heterocyclic rings.
Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Methylpiperidin 2 One Derivatives
Application of Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and three-dimensional arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of 3-amino-4-methylpiperidin-2-one, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the piperidinone ring, the methyl group, and the amino group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the carbonyl group and the nitrogen atom of the lactam ring are typically deshielded and appear at a lower field.
The multiplicity of the signals, arising from spin-spin coupling between neighboring protons, provides valuable information about the connectivity of the molecule. For example, the proton at the C3 position, bearing the amino group, would likely appear as a multiplet due to coupling with the protons on the adjacent C4 and the NH2 group. Similarly, the proton at C4 would show coupling to the C3 proton, the methyl protons, and the protons on C5. The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, further confirming the structural assignment.
Table 1: Representative ¹H NMR Data for a 3-Amino-4-methyl-substituted Piperidinone Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| NH (lactam) | ~7.5-8.5 | br s | - |
| CH (C3) | ~3.5-4.0 | m | - |
| CH (C4) | ~2.5-3.0 | m | - |
| CH₂ (C5) | ~1.8-2.2 | m | - |
| CH₂ (C6) | ~3.2-3.6 | m | - |
| CH₃ (C4-methyl) | ~1.0-1.3 | d | ~6-7 |
Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
The carbonyl carbon (C2) of the lactam ring is highly deshielded and typically appears in the range of 170-180 ppm. The carbons bonded to the nitrogen atom (C6) and the amino group (C3) also exhibit characteristic downfield shifts. The carbon bearing the methyl group (C4) and the methyl carbon itself will have distinct chemical shifts that aid in their assignment.
Table 2: Representative ¹³C NMR Data for a 3-Amino-4-methyl-substituted Piperidinone Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| C2 (C=O) | ~170-180 |
| C3 (CH-NH₂) | ~50-60 |
| C4 (CH-CH₃) | ~35-45 |
| C5 (CH₂) | ~25-35 |
| C6 (CH₂) | ~40-50 |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the stereochemistry of complex molecules like this compound derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the connectivity of the proton framework within the piperidinone ring and the methyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, HMBC can show correlations between the C4-methyl protons and the C3, C4, and C5 carbons, confirming the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons, which is essential for stereochemical assignments. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, regardless of whether they are directly bonded. For the cis/trans isomers of this compound, NOESY can differentiate between the relative orientations of the amino and methyl groups on the piperidinone ring. For example, a NOESY correlation between the C3 proton and the C4-methyl protons would suggest a cis relationship.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govdocumentsdelivered.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Key functional groups in this compound derivatives give rise to characteristic absorption bands. The lactam carbonyl (C=O) stretching vibration is a strong and prominent band, typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the lactam and the primary amine appear as one or more bands in the 3200-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ring and methyl group are found around 2850-3000 cm⁻¹. C-N stretching vibrations can also be observed in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound derivatives, the C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of non-polar bonds, such as the C-C backbone of the ring, often produce strong Raman signals. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| N-H (amine & lactam) | Stretch | 3200-3500 | Medium-Strong | Medium |
| C-H (aliphatic) | Stretch | 2850-3000 | Medium | Strong |
| C=O (lactam) | Stretch | 1650-1680 | Strong | Medium-Strong |
| N-H (amine) | Bend | 1580-1650 | Medium | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, with a molecular formula of C6H12N2O, the exact mass is 128.09496 Da. uni.lu
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula.
The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. Common fragmentation pathways for this compound derivatives may include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group. Loss of the methyl group or cleavage of the piperidinone ring are possible alpha-cleavage pathways. miamioh.edu
Loss of small neutral molecules: Molecules such as CO, NH3, or H2O can be eliminated from the molecular ion. nih.govunito.it
Cleavage of the piperidinone ring: The ring can open and fragment in various ways, providing clues about the substitution pattern.
The analysis of these fragmentation patterns can help to confirm the proposed structure and differentiate between isomers. researchgate.net
Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 129.10224 | 127.3 |
| [M+Na]⁺ | 151.08418 | 133.8 |
| [M-H]⁻ | 127.08768 | 127.5 |
| [M+NH₄]⁺ | 146.12878 | 147.0 |
| [M+K]⁺ | 167.05812 | 131.8 |
| [M+H-H₂O]⁺ | 111.09222 | 121.6 |
| [M+HCOO]⁻ | 173.09316 | 146.4 |
| [M+CH₃COO]⁻ | 187.10881 | 170.9 |
Data sourced from PubChemLite. uni.lu
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For this compound derivatives, the primary chromophore is the lactam carbonyl group. The n → π* transition of the carbonyl group is typically weak and occurs at a longer wavelength (around 210-230 nm). The π → π* transition is more intense and occurs at a shorter wavelength (below 200 nm). The presence of the amino group, an auxochrome, can cause a slight shift in the absorption maxima. While UV-Vis spectroscopy is less structurally informative than NMR or MS for this class of compounds, it can be useful for quantitative analysis and for studying electronic effects of different substituents on the piperidinone ring. biointerfaceresearch.com
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unequivocal evidence of the relative configuration of all stereogenic centers. researchgate.netnih.gov For chiral, enantiomerically pure compounds, it is also the most powerful technique for assigning the absolute configuration. researchgate.netnih.gov The determination of absolute structure relies on the physical phenomenon of resonant scattering (or anomalous dispersion), which creates slight, measurable differences between the intensities of specific, symmetrically related reflections in the diffraction pattern. researchgate.neted.ac.uk
The precision of this determination is enhanced when the molecule contains atoms heavier than oxygen, as the magnitude of anomalous dispersion increases with the atomic number. researchgate.netresearchgate.net For light-atom structures, such as many organic compounds, specialized techniques and careful data analysis, often involving the calculation of the Flack or Parsons parameters, are necessary for a reliable assignment. researchgate.neted.ac.uk The Flack parameter, x, quantifies the proportion of the inverted structure in the crystal, with a value near zero indicating the correct absolute configuration has been determined. ed.ac.uk
In the context of piperidine-containing structures, X-ray diffraction studies have been crucial for confirming the chair conformation, which is generally the most stable arrangement for the piperidine (B6355638) ring. nih.gov Analysis of crystal structures from the Cambridge Structural Database reveals a strong preference for the chair conformation in N-acylpiperidines. nih.gov For instance, in a derivative of N-Boc-2-aryl-4-methylenepiperidine, single-crystal X-ray analysis was used to determine the absolute configuration of a functionalized product, confirming the stereochemical outcome of the reaction. nih.gov
Studies on related N-acylpiperidine systems show that steric and electronic factors, such as allylic strain, dictate the conformational preference of substituents on the ring. nih.gov For example, calculations indicate that for 1-(2-methyl-1-piperidyl)ethanone, the conformer with an axial 2-methyl group is favored by as much as 3.2 kcal/mol over the equatorial conformer. nih.govacs.org This preference is a result of minimizing steric hindrance and optimizing π-conjugation between the piperidine nitrogen and the acyl group. nih.gov Such conformational details, confirmed by X-ray analysis, are vital for understanding the structure-activity relationships of these molecules.
Table 1: Representative Crystallographic Data for Piperidine Derivatives This table is illustrative and compiles typical data found in crystallographic reports for related structures, as specific data for the parent compound was not available in the searched literature.
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. ed.ac.uk |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 12.2 | Unit cell dimension. |
| c (Å) | 15.8 | Unit cell dimension. |
| β (°) | 98.5 | Angle of the unit cell. |
| Volume (ų) | 2000 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Flack Parameter (x) | 0.05(3) | Indicates the correctness of the absolute structure assignment. ed.ac.uk |
Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment
The separation of enantiomers is critically important in the pharmaceutical industry to ensure the quality and efficacy of chiral drugs. researchgate.netgoogle.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark technique for separating and quantifying enantiomers to determine the enantiomeric purity of a substance. researchgate.netunife.it
For derivatives of this compound, such as the DPP-4 inhibitor Trelagliptin, assessing enantiomeric purity is a crucial quality control step, as the therapeutic activity resides in the (R)-enantiomer. researchgate.net Several robust and sensitive chiral HPLC methods have been developed for this purpose. researchgate.net
One validated method for Trelagliptin utilizes a Chiralpak AD-3 (250×4.6mm, 3µm) column. researchgate.net The separation is achieved using a mobile phase composed of Hexane, ethanol, and diethylamine (B46881) in a 70:30:0.1 ratio, with UV detection at 275 nm. researchgate.net This method demonstrated good linearity and accuracy for quantifying the unwanted (S)-isomer. researchgate.net
Another approach involves pre-column derivatization followed by separation on a Chiralpak AD column (250 × 4.6 mm; 5 µm particle size). researchgate.net This method achieved baseline separation in under 10 minutes using a mobile phase of n-hexane–2-propanol (90:10 v/v) at a flow rate of 1 mL/min and UV detection at 260 nm. researchgate.net The method was validated for accuracy, robustness, and sensitivity, with a limit of detection (LOD) for the undesired enantiomer derivative at 1.49 µg/mL and a limit of quantification (LOQ) at 4.94 µg/mL. researchgate.net
The choice of CSP is fundamental to achieving separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and effective for a broad range of chiral molecules. unife.itnih.gov Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are particularly effective for separating underivatized amino acids and their derivatives due to their compatibility with aqueous mobile phases. sigmaaldrich.comresearchgate.net The separation mechanism on these columns involves complex interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the chiral selector and the enantiomers. unife.it
Table 2: Example Chiral HPLC Method Parameters for Trelagliptin
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net |
|---|---|---|
| Column | Chiralpak AD-3 (250×4.6mm, 3µm) | Chiralpak AD (250×4.6mm, 5µm) |
| Mobile Phase | Hexane:Ethanol:Diethylamine (70:30:0.1) | n-Hexane:2-Propanol (90:10 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection (UV) | 275 nm | 260 nm |
| Analyte Form | Direct | Pre-column derivatization |
| Resolution (Rs) | Baseline Separation | > 2.5 |
| Run Time | Not Specified | < 10 min |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trelagliptin |
| 1-(2-methyl-1-piperidyl)ethanone |
| N-Boc-2-aryl-4-methylenepiperidine |
| (S)-(-)-α-methyl-benzylamine |
| Trelagliptin succinate |
| Diethylamine |
| Ethanol |
| Hexane |
Computational Chemistry Investigations of 3 Amino 4 Methylpiperidin 2 One
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Amino-4-methylpiperidin-2-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its stability and reactivity. tandfonline.comsci-hub.sescirp.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (positive potential, typically around the amine and amide protons) and nucleophilic (negative potential, around the carbonyl oxygen) regions. These sites are crucial for predicting non-covalent interactions in a biological environment. nih.gov
Global reactivity descriptors, calculated from HOMO and LUMO energies, quantify the molecule's chemical behavior. dntb.gov.uarsc.org These include electronegativity (χ), chemical hardness (η), and softness (σ). Such parameters are instrumental in understanding the molecule's tendency to donate or accept electrons in reactions. scirp.org
Table 1: Predicted Global Reactivity Descriptors for this compound
| Parameter | Definition | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Chemical Softness (σ) | 1/η | Reciprocal of hardness, indicates higher reactivity |
Conformational Analysis and Energy Landscapes of this compound
The six-membered piperidine (B6355638) ring is not planar and exists in various conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The presence of substituents at the C3 and C4 positions introduces diastereomerism (cis and trans isomers) and influences the conformational preference.
A conformational analysis of this compound involves systematically rotating the single bonds to map the potential energy surface. libretexts.org For the piperidine ring, the key conformations are the two chair forms that interconvert via a chair-flip. The relative stability of these conformers is determined by the steric strain of axial versus equatorial positioning of the amino and methyl groups.
In the trans isomer, one group can be axial and the other equatorial, or both can be equatorial. In the cis isomer, both substituents must be on the same face of the ring, leading to one axial and one equatorial position. Generally, bulky substituents prefer the less sterically hindered equatorial position to minimize 1,3-diaxial interactions. masterorganicchemistry.com The lowest energy conformation, or global minimum, for the trans isomer would likely feature both the amino and methyl groups in equatorial positions. For the cis isomer, a conformational equilibrium would exist, with the chair form placing the larger methyl group in the equatorial position being favored. The energy difference between conformers can be quantified in kcal/mol. masterorganicchemistry.comchegg.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Isomer | C3-NH2 Position | C4-CH3 Position | Relative Energy (kcal/mol) | Predominant Conformer |
|---|---|---|---|---|
| trans | Equatorial | Equatorial | 0.0 | Yes |
| trans | Axial | Axial | > 5.0 | No |
| cis | Equatorial | Axial | ~2.0 | No |
| cis | Axial | Equatorial | ~0.9 | Yes |
Note: Energies are illustrative, based on typical A-values for amino and methyl groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, several synthetic routes could be explored, such as the reductive amination of a corresponding keto-acid followed by lactamization. nih.gov
Using DFT, the entire reaction pathway can be mapped. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) for each step—the highest energy point along the reaction coordinate—is located and characterized. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. A reaction with a lower activation energy will proceed more quickly.
For example, in a potential intramolecular cyclization step to form the lactam ring, computational analysis could confirm whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov It can also reveal the role of catalysts or solvent molecules in stabilizing the transition state and facilitating the reaction. nih.gov These theoretical investigations provide a microscopic view of the reaction, offering insights that can be used to optimize reaction conditions, improve yields, and predict the formation of byproducts.
Prediction of Spectroscopic Parameters (NMR, IR, UV) and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental data. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.govepstem.net Theoretical predictions can help assign complex spectra, distinguish between isomers, and confirm stereochemistry. A strong correlation between calculated and experimental shifts validates the computed structure. nih.gov
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated by performing a frequency analysis on the optimized geometry. tandfonline.com These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O stretch of the lactam, the N-H stretches of the amine and amide, and the C-H bending and stretching modes. Calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and method-specific limitations. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. tandfonline.com This can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*). tandfonline.comresearchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Parameter | Functional Group / Atom | Predicted Value | Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=O (Lactam) | ~1685 | Data not available |
| IR Frequency (cm⁻¹) | N-H (Amine) | 3300-3400 | Data not available |
| ¹H NMR Shift (ppm) | CH-NH₂ | ~3.5 | Data not available |
| ¹³C NMR Shift (ppm) | C=O | ~175 | Data not available |
| UV-Vis λmax (nm) | n → π* (Carbonyl) | ~220 | Data not available |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While DFT calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time, often in an explicit solvent environment like water. researchgate.netnih.gov An MD simulation for this compound would involve placing the molecule in a periodic box filled with water molecules and solving Newton's equations of motion for every atom over a timescale of nanoseconds to microseconds. tandfonline.comnih.gov
MD simulations reveal crucial information about the molecule's flexibility and interactions. Key analyses include:
Root-Mean-Square Deviation (RMSD): This tracks the average deviation of the molecule's backbone atoms from their starting position over time. A stable RMSD indicates that the molecule has reached a stable conformation in the simulated environment. researchgate.net
Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.
Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule exposed to the solvent, which is important for understanding solubility and interactions. researchgate.net
Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the molecule's amino and carbonyl groups and the surrounding water molecules, which is critical for its solvation and pharmacokinetic properties. researchgate.net
These simulations provide a dynamic picture that complements the static view from DFT, offering insights into conformational stability in solution and how the molecule might interact within a biological system. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Derivatized Analogues
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical or biological properties. researchgate.net For this compound, a QSPR study could be designed to predict a specific property, such as binding affinity to a target protein, for a library of its derivatives.
The process involves:
Creating a Library: A set of analogues is created by systematically modifying the parent structure, for example, by adding different substituents to the amine or the piperidine ring.
Calculating Descriptors: For each analogue, a range of molecular descriptors is calculated using computational methods. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, from DFT), and lipophilic (e.g., LogP) properties. researchgate.net
Model Building: Statistical techniques, such as multiple linear regression (MLR), are used to create an equation that links the calculated descriptors (independent variables) to the experimentally measured property (dependent variable).
Validation: The model's predictive power is tested on a set of molecules not used in its creation.
A successful QSPR model can be used to predict the properties of new, unsynthesized derivatives, saving significant time and resources in the drug discovery process.
Design of Novel this compound Derivatives via In Silico Methods
The insights gained from the computational studies described above provide a powerful platform for the rational, in silico design of novel derivatives with improved properties. nih.gov This structure-based drug design approach integrates various computational tools to guide molecular modifications.
For instance, the MEP map from DFT can identify regions on the molecule that are favorable for hydrogen bonding. nih.gov If the goal is to improve binding to a protein target, derivatives can be designed to place hydrogen bond donors or acceptors in positions that complement the protein's active site. Conformational analysis ensures that the designed molecule can adopt the necessary low-energy shape (the bioactive conformation) to fit into the binding pocket.
Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be used to screen these new designs against a 3D model of a biological target. nih.govnih.gov The docking scores and predicted binding poses help prioritize which derivatives are most likely to be active. These prioritized candidates can then be investigated further with MD simulations to assess the stability of the predicted protein-ligand complex before committing to chemical synthesis and experimental testing. tandfonline.com This iterative cycle of design, computational evaluation, and synthesis accelerates the discovery of new and more effective molecules.
Synthetic Applications and Derivatization Strategies for 3 Amino 4 Methylpiperidin 2 One
Role as a Chiral Building Block in Complex Molecule Construction
The inherent chirality of 3-amino-4-methylpiperidin-2-one makes it a significant chiral building block in the asymmetric synthesis of complex molecules. researchgate.net Chiral building blocks are essential in medicinal chemistry and drug discovery, where the specific three-dimensional arrangement of atoms is crucial for biological activity. The use of such building blocks, derived from readily available sources like amino acids, provides an efficient pathway to enantiomerically pure compounds. researchgate.netnih.gov The stereogenic center at the 4-position of the piperidinone ring allows for the transfer of chirality to new, more complex structures, influencing the stereochemical outcome of subsequent reactions. This controlled introduction of stereochemistry is a key advantage in the synthesis of natural products and pharmaceuticals, where specific enantiomers or diastereomers are often required for desired therapeutic effects.
The strategic use of this compound as a chiral precursor simplifies the synthesis of intricate molecular architectures that would otherwise require more complex and less efficient synthetic routes. researchgate.net Its bifunctional nature, possessing both an amino group and a lactam, allows for sequential or orthogonal chemical modifications, further expanding its utility in the construction of diverse and complex molecular scaffolds.
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold serves as a valuable starting point for the synthesis of various fused heterocyclic systems. The presence of the amino and lactam functionalities within the same ring system provides reactive sites for intramolecular and intermolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures.
For instance, the amino group can act as a nucleophile to react with an electrophilic center introduced elsewhere in the molecule or in a separate reagent, leading to the formation of a new ring fused to the piperidinone core. Similarly, the lactam nitrogen or carbonyl group can participate in cyclization reactions. These strategies have been employed to construct a variety of fused systems, such as those containing pyrimidine, triazole, or other heterocyclic rings. nih.govresearchgate.net The development of efficient methods for the synthesis of such fused systems is of significant interest due to their prevalence in biologically active compounds and functional materials. researchgate.net
A general and efficient method for preparing 3-amino-1,2,4-triazoles has been developed, which proceeds through a substituted hydrazinecarboximidamide derivative as a key intermediate. nih.gov This type of chemistry can be conceptually applied to the amino group of this compound to generate fused triazole systems.
Development of this compound-Derived Ligands in Catalysis
The structural features of this compound make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in transition metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. nih.govmdpi.com The amino group of this compound can be readily modified to introduce coordinating moieties that can bind to a metal center. The inherent chirality of the piperidinone backbone can then influence the spatial arrangement of the catalyst's active site, leading to enantioselective transformations. mdpi.com
Mono-N-protected amino acids (MPAAs) have been shown to be effective ligands in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net These ligands can accelerate the rate of C-H activation and exhibit catalytic turnover. researchgate.net By analogy, derivatives of this compound, which can be considered a cyclic amino acid derivative, have the potential to act as effective ligands in similar catalytic systems. The development of new chiral ligands derived from this scaffold could lead to novel and more efficient catalytic processes for the synthesis of valuable chiral compounds. nih.govhw.ac.uk
| Catalyst System | Reaction Type | Ligand Features | Potential Application |
| Palladium(II) with MPAA-type ligands | C-H Functionalization | Carboxylate and amide functionalities for metal coordination. nih.govresearchgate.net | Synthesis of complex organic molecules. |
| Copper(II) and Nickel(II) Salen Complexes | Asymmetric Alkylation | Schiff base ligands derived from chiral diamines. nih.gov | Synthesis of non-natural amino acids. |
| Amino acid-derived bisphenolate palladium complexes | C-C Coupling Reactions | Pincer-like O,N,O coordination. hw.ac.uk | Suzuki-Miyaura and Mizoroki-Heck reactions. |
This table presents examples of catalytic systems where ligands with similar functionalities to this compound derivatives have been successfully employed.
Application as a Precursor for Diverse Piperidine (B6355638) and Piperidinone Derivatives
This compound is a versatile precursor for the synthesis of a wide array of piperidine and piperidinone derivatives. The piperidine ring is a common structural motif in many natural products and pharmaceuticals, exhibiting a broad range of biological activities. niscpr.res.innih.gov The functional groups on the this compound scaffold provide multiple handles for chemical modification.
The amino group can be acylated, alkylated, or used in reductive amination reactions to introduce various substituents. The lactam can be reduced to the corresponding piperidine, or the N-H bond can be substituted. These transformations allow for the generation of libraries of diverse piperidine and piperidinone derivatives for screening in drug discovery programs. For example, a facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, highlighting the utility of related piperidine scaffolds. researchgate.net The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has also been achieved from L-glutamic acid, demonstrating a pathway to chiral piperidines that could be adapted from this compound. niscpr.res.in
| Derivative Class | Synthetic Transformation | Potential Biological Relevance |
| N-Acyl derivatives | Acylation of the amino group | Modulation of physicochemical properties and biological activity. |
| N-Alkyl derivatives | Alkylation or reductive amination of the amino group | Exploration of structure-activity relationships. |
| Substituted Piperidines | Reduction of the lactam carbonyl | Access to conformationally flexible piperidine scaffolds. nih.gov |
| Fused Piperidines | Intramolecular cyclization reactions | Creation of rigid, polycyclic systems with defined stereochemistry. |
This interactive table showcases the synthetic possibilities starting from this compound.
Integration into Peptidomimetic Structures and Constrained Peptides
The structure of this compound, essentially a cyclic beta-amino acid analogue, makes it an excellent candidate for integration into peptidomimetic structures and constrained peptides. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govresearchgate.netnih.gov
Incorporating the rigid this compound scaffold into a peptide backbone can induce specific conformational constraints. researchgate.netmdpi.com This conformational restriction can lock the peptide into a bioactive conformation, leading to increased potency and receptor selectivity. researchgate.net The synthesis of a conformationally constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), has been successfully achieved using a 4-substituted-3-aminopiperidin-2-one derivative, demonstrating the feasibility of this approach. nih.gov The development of peptidomimetics is a significant area of research in drug discovery, and scaffolds like this compound provide valuable tools for designing new therapeutic agents. nih.govresearchgate.netnih.gov
Utility in Material Science Precursor Synthesis (e.g., Polymers, Functional Coatings)
While the primary applications of this compound and its derivatives have been in the realm of bioactive molecules, its bifunctional nature also suggests potential utility in material science. The amino and lactam groups can serve as reactive sites for polymerization reactions. For example, the amino group could be used as a monomer in the synthesis of polyamides or polyimides, while the lactam could potentially undergo ring-opening polymerization to form polyamide-like structures.
The incorporation of the chiral this compound unit into a polymer backbone could lead to the development of chiral polymers. These materials can have applications in chiral separations, asymmetric catalysis, and as functional coatings with specific recognition properties. While specific examples of the use of this compound in material science are not extensively documented, the fundamental reactivity of its functional groups points towards this as a promising area for future research.
Enantioselective Synthesis of Bioactive Scaffolds Utilizing this compound as a Chiral Template
The use of this compound as a chiral template is a powerful strategy for the enantioselective synthesis of bioactive scaffolds. nih.gov In this approach, the stereochemistry of the piperidinone is used to direct the formation of new stereocenters in a substrate-controlled manner. The chiral environment provided by the template influences the trajectory of incoming reagents, leading to a high degree of diastereoselectivity in the reaction products. nih.govresearchgate.net
An example of this strategy is the enantioselective synthesis of a tricyclic, sp3-rich diazatetradecanedione, a natural product-like scaffold. nih.gov In this synthesis, a chiral building block derived from an amino acid was used to construct a complex, stereochemically defined molecule. nih.gov This highlights the power of using chiral templates to build molecular complexity with precise stereochemical control. The development of novel bioactive scaffolds is a key objective in drug discovery, and the use of chiral templates like this compound provides an efficient means to access new and diverse chemical space. researchgate.net
Future Research Directions and Challenges in 3 Amino 4 Methylpiperidin 2 One Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
Key areas for development include:
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the piperidinone core in a single step from simple, readily available starting materials would represent a significant advance. The Petrenko-Kritschenko piperidone synthesis is a classic example of a multicomponent reaction for this class of compounds wikipedia.org.
Catalytic Methods: The exploration of novel catalysts, including organocatalysts, transition metal catalysts, and biocatalysts, could enable more efficient and selective bond formations. For instance, asymmetric catalysis could provide direct access to enantiopure versions of the target molecule, bypassing the need for chiral resolution.
Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived precursors is crucial for improving the sustainability of the synthesis. elsevier.com
| Synthetic Strategy | Traditional Approach | Future Atom-Economical Approach |
| Complexity | Multi-step, linear synthesis | One-pot, convergent synthesis (e.g., MCRs) |
| Reagents | Stoichiometric, often hazardous reagents | Catalytic amounts of recyclable, benign catalysts |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ionic liquids) or solvent-free conditions |
| Waste Generation | High (low atom economy) | Minimal (high atom economy) |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The 3-Amino-4-methylpiperidin-2-one scaffold possesses multiple reactive sites—the secondary amine, the lactam carbonyl, the α- and β-protons relative to the carbonyl, and the methyl group—which offer numerous possibilities for derivatization. A deeper understanding of the reactivity of this specific arrangement of functional groups is needed to unlock its full synthetic potential.
Future research should investigate:
Selective Functionalization: Developing methods to selectively modify one functional group in the presence of others is a key challenge. For example, chemoselective N-acylation, N-alkylation, or modification of the lactam ring without affecting the amino group.
Ring-Opening Reactions: Controlled ring-opening of the lactam could provide access to functionalized linear amino acids, which are valuable precursors in peptide chemistry.
Cyclization Strategies: Using the existing functional groups as handles to build fused or spirocyclic systems would expand the structural diversity accessible from this scaffold. Chiral 2-substituted-6-methyl 2,3-dihydropyridinones have been shown to be versatile intermediates for constructing polyfunctional piperidine-based compounds rsc.org.
Advanced Stereochemical Control in Multi-Substituted Derivatives
The this compound molecule contains two adjacent stereocenters (at C3 and C4). Controlling the relative and absolute stereochemistry during synthesis and subsequent transformations is a significant challenge. As more complex derivatives with additional stereocenters are targeted, the need for precise stereocontrol becomes paramount.
Future efforts should be directed towards:
Diastereoselective Synthesis: Developing reactions that selectively form one diastereomer over others. This could involve substrate-controlled reactions that leverage the existing stereocenters or reagent-controlled reactions using chiral catalysts.
Enantioselective Methods: Asymmetric synthesis strategies are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. This includes the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis starting from enantiopure precursors like amino acids. researchgate.netresearchgate.net
Stereochemical Analysis: While AI-driven models excel at predicting bond rearrangements, they often struggle with stereochemical control, making the development of AI systems that can accurately predict stereoselective reactions a major hurdle. pharmafeatures.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.ukflinders.edu.au Integrating the synthesis of this compound and its derivatives into flow chemistry and automated platforms is a key direction for future research.
Key opportunities include:
Rapid Reaction Optimization: Automated flow systems can screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) in a short period, accelerating the discovery of optimal synthetic protocols.
Telescoped Synthesis: Multi-step sequences can be performed continuously by linking multiple flow reactors, eliminating the need for isolation and purification of intermediates. flinders.edu.au This can significantly reduce production time and waste. amt.uk
Access to Unstable Intermediates: Flow chemistry allows for the in-situ generation and immediate use of highly reactive or unstable intermediates that would be difficult to handle in batch processes.
Application of Machine Learning and AI in Synthetic Route Design
The application of these technologies to this compound could:
Discover Novel Routes: AI-powered retrosynthesis tools can propose novel and unconventional synthetic pathways that may not be obvious to a human chemist. pharmafeatures.com These data-driven approaches can identify optimal routes while minimizing cost and environmental impact. pharmafeatures.comnih.gov
Predict Reaction Outcomes: ML models can predict the yield and potential side products of a reaction, helping chemists to prioritize more promising synthetic strategies before entering the lab. mindmapai.app
Optimize Reaction Conditions: AI algorithms can be coupled with automated synthesis platforms to intelligently explore reaction parameters and identify the optimal conditions for a given transformation. nih.gov
| AI/ML Tool Category | Application in Synthesis Design | Example Platform/Concept |
| Retrosynthesis Planning | Deconstructs the target molecule into simpler, available precursors. | Reaxys Predictive Retrosynthesis, ASKCOS elsevier.comnih.gov |
| Forward Synthesis Prediction | Predicts the products and yields of a given set of reactants and conditions. | Aids in evaluating the feasibility of proposed synthetic steps. |
| Reaction Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures for a transformation. | Integrated within broader synthesis planning software. nih.gov |
Elucidation of Broader Synthetic Utility Beyond Current Scope
While this compound is a potentially valuable building block, its full range of applications has yet to be explored. The piperidine (B6355638) motif is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. nih.govajchem-a.com Future research should aim to demonstrate the utility of this specific scaffold in the synthesis of complex, high-value molecules.
Potential areas of application include:
Medicinal Chemistry: Using the scaffold as a starting point for the synthesis of novel drug candidates. Its constrained conformation and multiple functionalization points could be advantageous for designing enzyme inhibitors or receptor ligands.
Natural Product Synthesis: Incorporating the this compound core into the total synthesis of complex alkaloids and other natural products containing the piperidine ring.
Materials Science: Using derivatives as monomers for the creation of novel polymers or as ligands for the development of new catalysts.
Addressing Scalability and Industrial Viability of Synthetic Processes
A significant challenge for any novel chemical entity is the transition from a laboratory-scale synthesis to a scalable and economically viable industrial process. researchgate.net For this compound, this requires careful consideration of cost, safety, robustness, and environmental impact.
Key challenges to address include:
Cost of Goods (COGs): The cost of starting materials, reagents, and catalysts must be minimized. This reinforces the need for highly efficient and atom-economical synthetic routes.
Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is necessary, especially for exothermic steps. Flow chemistry can offer significant safety advantages in this regard. researchgate.net
Purification: Developing efficient and scalable purification methods (e.g., crystallization instead of chromatography) is critical for industrial production.
Regulatory Compliance: The entire process must comply with regulatory standards, ensuring the final product meets the required purity specifications.
Successfully addressing these multifaceted challenges will be crucial for unlocking the full scientific and commercial potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-4-methylpiperidin-2-one, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step reactions starting with piperidone derivatives. Key steps include alkylation, amination, and cyclization. For example, alkylation of 4-methylpiperidin-2-one with a protected amino group, followed by deprotection, can yield the target compound. Catalysts like palladium or copper may enhance regioselectivity in cross-coupling steps . Reaction conditions (e.g., solvent polarity, temperature, and pH) must be carefully optimized to avoid side products like N-oxide derivatives .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹). GC-MS is critical for confirming molecular weight and fragmentation patterns, though molecular ion peaks may exhibit low intensity (0.5–8%) due to thermal instability . HPLC with UV detection (λ ~210–260 nm) is recommended for purity assessment, particularly to resolve stereoisomers .
Q. How can researchers validate the stereochemical configuration of this compound?
- X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive stereochemical data. The Cremer-Pople puckering parameters (e.g., total puckering amplitude, Q) quantify ring non-planarity, with values >0.5 Å indicating significant distortion from chair conformations .
Advanced Research Questions
Q. What strategies resolve contradictions in structural data (e.g., NMR vs. crystallography) for this compound derivatives?
- Discrepancies between solution-state NMR and solid-state crystallographic data often arise from dynamic effects (e.g., ring puckering or hydrogen-bonding variations). DFT calculations (e.g., B3LYP/6-31G*) can model conformer populations in solution, while variable-temperature NMR detects interconverting species. Cross-validation with solid-state NMR or neutron diffraction (for H-atom positions) may resolve ambiguities .
Q. How does the methyl group at position 4 influence the compound’s bioactivity in enzyme inhibition studies?
- The 4-methyl group enhances steric hindrance, potentially improving selectivity for target enzymes (e.g., kinases or proteases). Molecular docking (using AutoDock Vina or Schrödinger Suite) can predict binding modes, while SAR studies comparing methyl vs. bulkier substituents (e.g., ethyl, isopropyl) reveal steric tolerance thresholds. In vitro assays (e.g., IC₅₀ measurements) validate computational predictions .
Q. What computational methods are effective for modeling the tautomeric equilibria of this compound in aqueous solutions?
- QM/MM simulations (e.g., Gaussian + AMBER) model solvent effects on tautomer stability. The amino-ketone tautomer is typically dominant, but pH-dependent equilibria (pKₐ ~8–10) may favor enamine forms. Molecular dynamics with explicit water molecules can quantify hydrogen-bonding networks that stabilize specific tautomers .
Methodological Considerations
Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?
- Use LC-MS/MS to monitor parent compound depletion over time in pooled human liver microsomes (HLM) with NADPH cofactor. Include controls for non-enzymatic degradation. Calculate intrinsic clearance (CLᵢₙₜ) using the in vitro half-life method. Compare with reference compounds (e.g., verapamil) to rank metabolic liability .
Q. What are best practices for resolving enantiomers of this compound during chiral synthesis?
- Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (e.g., ethanol/hexane) achieves baseline separation. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can yield enantiopure intermediates. Confirm enantiomeric excess (ee) by circular dichroism (CD) or NMR chiral shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
